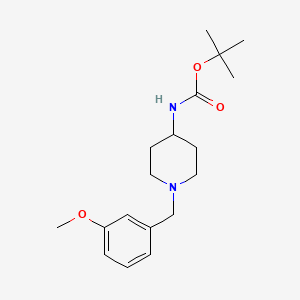
tert-Butyl 1-(3-methoxybenzyl)piperidin--4-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 1-(3-methoxybenzyl)piperidin–4-ylcarbamate is a chemical compound with the molecular formula C18H28N2O3 and a molecular weight of 320.43 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of tert-Butyl 1-(3-methoxybenzyl)piperidin–4-ylcarbamate consists of 18 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The predicted density of tert-Butyl 1-(3-methoxybenzyl)piperidin–4-ylcarbamate is 1.09±0.1 g/cm3, and the predicted boiling point is 435.7±40.0 °C .Applications De Recherche Scientifique
Hydrogen-Bonded Structures and Aggregates
The study of hydrogen-bonded chains and aggregates is an important area of research. For example, molecules similar to tert-butyl 1-(3-methoxybenzyl)piperidin-4-ylcarbamate, such as 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, have been found to form simple chains through hydrogen bonding. These structures are crucial for understanding molecular interactions and designing new materials (Abonía et al., 2007).
Synthesis Processes and Intermediate Compounds
Research into the synthesis processes of related compounds has been conducted extensively. For instance, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in lymphocyte function-associated antigen 1 inhibitor manufacture, has been developed through a scalable synthesis process, highlighting the importance of efficient production methods (Li et al., 2012).
Anti-Inflammatory Activities
Compounds structurally similar to tert-butyl 1-(3-methoxybenzyl)piperidin-4-ylcarbamate have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown promise as dual inhibitors of prostaglandin and leukotriene synthesis, with some exhibiting potent anti-inflammatory activities comparable to existing drugs (Ikuta et al., 1987).
Catalytic Applications and Metal Complexes
The creation of metal complexes using similar ligands, such as 1-(o-methoxybenzyl)-3-tert-butylimidazol-2-ylidene, has been a significant area of study. These complexes with metals like Palladium (II) and Gold (I) demonstrate potential in catalytic applications, showcasing the versatility of these compounds (Ray et al., 2007).
Enzyme Inhibition
Research has also been conducted on the synthesis of enzyme inhibitors, such as N-Acetylglucosaminidase inhibitors, using related compounds. These inhibitors have potential applications in clinical settings, emphasizing the relevance of these compounds in therapeutic development (Schumacher-Wandersleb et al., 1994).
Molecular Structures and Hydrogen-Bonded Chains
The exploration of hydrogen-bonded chains in molecules like 3-tert-butyl-1-phenyl-7-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione has provided valuable insights into molecular structures and interactions. These studies are fundamental in understanding the behavior of such compounds at the molecular level (Trilleras et al., 2008).
Synthesis of Alkaloids and Pharmaceuticals
The synthesis of alkaloids, such as (+)-pseudococaine, using processes like ring-closing iodoamination, demonstrates the pharmaceutical applications of these compounds. These methods contribute to the development of novel and effective drugs (Brock et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)19-15-8-10-20(11-9-15)13-14-6-5-7-16(12-14)22-4/h5-7,12,15H,8-11,13H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUVKRDDKXUWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2432995.png)
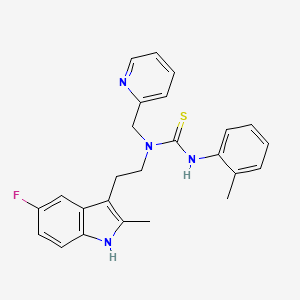
![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![5-(2-Thienylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2433000.png)
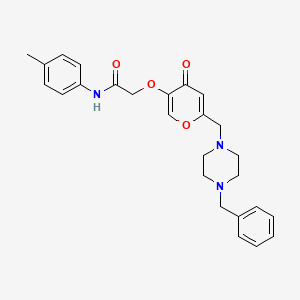
![4-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2433002.png)
![1-[4-[4-(3-Fluoro-4-methylbenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2433003.png)
![4-[5-(2,5-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2433006.png)
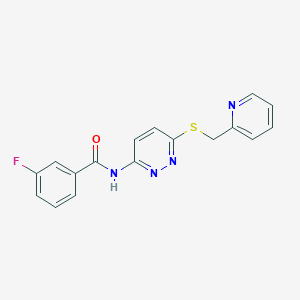
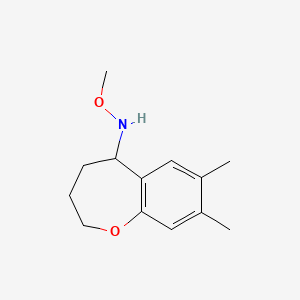
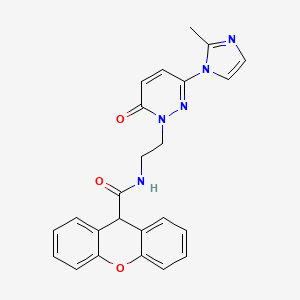
![2-({1-[(4-chlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2433012.png)
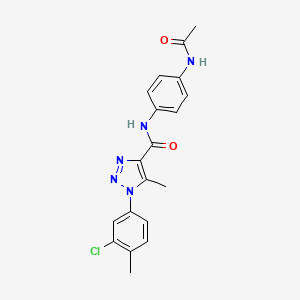
![2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2433017.png)